N6-[(5-Bromothien-2-yl)methyl]adenosine
Description
N6-[(5-Bromothien-2-yl)methyl]adenosine is a synthetic adenosine derivative with the molecular formula C₁₅H₁₆BrN₅O₄S and a molecular weight of 442.3 g/mol . The compound features a brominated thiophene ring (5-bromothien-2-yl) attached via a methylene group to the N6-position of adenosine. This structural modification is designed to enhance receptor selectivity or metabolic stability compared to unmodified adenosine. Its solubility and storage conditions (2–8°C in sealed, moisture-free environments) suggest sensitivity to hydrolysis or thermal degradation .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(5-bromothiophen-2-yl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O4S/c16-9-2-1-7(26-9)3-17-13-10-14(19-5-18-13)21(6-20-10)15-12(24)11(23)8(4-22)25-15/h1-2,5-6,8,11-12,15,22-24H,3-4H2,(H,17,18,19)/t8-,11-,12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCXSKQZGXWJCZ-PMXXHBEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270524 | |
| Record name | Adenosine, N-[(5-bromo-2-thienyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706525-09-8 | |
| Record name | Adenosine, N-[(5-bromo-2-thienyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706525-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, N-[(5-bromo-2-thienyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N6-[(5-Bromothien-2-yl)methyl]adenosine typically involves the following steps:
Starting Materials: The synthesis begins with adenosine and 5-bromothiophene-2-carbaldehyde as the primary starting materials.
Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as sodium hydride to deprotonate the adenosine, followed by the addition of 5-bromothiophene-2-carbaldehyde.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N6-[(5-Bromothien-2-yl)methyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N6-[(5-Bromothien-2-yl)methyl]adenosine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the chemical industry, it is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N6-[(5-Bromothien-2-yl)methyl]adenosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with adenosine receptors, influencing various physiological processes.
Pathways Involved: It can modulate signaling pathways related to adenosine, potentially affecting processes such as inflammation, neurotransmission, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N6-[(5-Bromothien-2-yl)methyl]adenosine with structurally or functionally related compounds:
Structural Analogues and Receptor Affinity
Therapeutic and Functional Comparisons
- Antiviral Activity: N6-(Δ2-Isopentenyl)adenosine exhibits potent SARS-CoV-2 inhibition (IC50 = 2 μM), comparable to synthetic nucleoside analogs like remdesivir . HEA from Cordyceps demonstrates antioxidant effects by modulating SOD and MDA levels , while bromothiophene-modified adenosine may leverage halogenation for enhanced metabolic resistance.
- Receptor Selectivity: N6-(9-Fluorenylmethyl)adenosine shows exceptional A2A selectivity (Ki = 4.9 nM), outperforming NECA (Ki = 140 nM at A2A) . The bromothiophene group in the query compound may similarly enhance A2A/A3 affinity due to aromatic stacking interactions, as seen in N6-(3-phenylpropyl)adenosine (A3 Ki = 7.5 nM) . N6-(2-Chlorobenzyl)adenosine lacks A2A selectivity but binds A1/A3 receptors equally, suggesting substituent steric effects influence receptor engagement .
- Species-Specific Responses: N6-(2-Methoxybenzyl)adenosine shows divergent affinities in human vs. rat A3 receptors, highlighting species-dependent ligand-receptor interactions . This underscores the need for cross-species validation for bromothiophene derivatives.
Structural Determinants of Activity
- Halogenation: Bromine in the thiophene ring increases lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs like HEA.
- Substituent Bulk : Bulky groups (e.g., fluorenylmethyl) enhance A2A selectivity by restricting receptor access, whereas smaller groups (e.g., hydroxyethyl) favor antioxidative functions .
- Aromatic vs. Aliphatic Chains : Aromatic substituents (e.g., benzyl, thiophene) generally improve receptor affinity over aliphatic chains due to π-π interactions with receptor pockets .
Research Implications and Gaps
- Comparative studies with N6-(4-chlorophenyl)adenosine (A2A EC50 = 0.73 μM) could clarify the impact of halogen position (5-bromo-thienyl vs. 4-chloro-phenyl) on efficacy.
- Structural hybridization (e.g., combining bromothiophene with carboxamido groups) may yield dual A2A/A3 agonists with enhanced antiviral or neuroprotective profiles.
Biological Activity
N6-[(5-Bromothien-2-yl)methyl]adenosine is a nucleoside derivative that has garnered attention due to its potential biological activities, particularly in the context of adenosine receptor modulation and therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . The compound features a bromothienyl group attached to the N6 position of adenosine, which is crucial for its biological activity. The presence of the thiophene ring enhances the compound's interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with adenosine receptors, specifically the A3 receptor subtype. Research indicates that modifications at the N6 position can significantly influence receptor affinity and selectivity. For instance, the incorporation of larger or more polar substituents tends to enhance binding affinity at A3 receptors while potentially reducing off-target effects at other adenosine receptor subtypes .
1. Adenosine Receptor Modulation
This compound has been shown to exhibit selective agonistic activity at A3 adenosine receptors. This selectivity is beneficial for therapeutic applications in conditions like chronic pain and neurodegenerative diseases. The compound's binding affinity has been measured in various studies, demonstrating effective inhibition values (Ki) in the low nanomolar range for A3 receptors .
2. Neuroprotective Effects
In vitro studies have reported that this compound exhibits neuroprotective properties by inhibiting apoptosis in neuronal cell lines under stress conditions. For example, it has been shown to protect PC12 cells from serum deprivation-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .
3. Multitarget Pharmacological Profile
The compound's thiophene moiety contributes to a multitarget pharmacological profile, allowing it to interact with various receptors beyond adenosine receptors. Studies have indicated that thiophene derivatives can act as antagonists or modulators at serotonin receptors and other biogenic amine receptors, enhancing their therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that modifications at both the N6 position and the 5' carbon significantly affect biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Bromothienyl substitution | Increases A3 receptor affinity |
| Alkyl chain length | Modulates selectivity across receptor subtypes |
| Presence of functional groups | Alters pharmacokinetic properties |
These insights guide further development of adenosine analogs with enhanced selectivity and efficacy.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Chronic Pain Management : A study demonstrated that this compound effectively reduced pain responses in animal models by modulating A3 receptor activity.
- Neuroprotection : In a model of neurodegeneration, treatment with this compound resulted in decreased neuronal cell death and improved functional outcomes.
- Cancer Research : Preliminary investigations suggest that this compound may influence tumor growth through its effects on cellular signaling pathways related to adenosine metabolism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N6-[(5-Bromothien-2-yl)methyl]adenosine, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution at the N6 position of adenosine. For bromothienylmethyl derivatives, coupling reactions under anhydrous conditions with catalysts like Pd(0) or Cu(I) are recommended. Post-synthesis, purity is validated via HPLC (using C18 columns) and NMR spectroscopy (e.g., ¹H/¹³C NMR to confirm substitution patterns). Mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How can researchers characterize the receptor-binding specificity of this compound?
- Methodology : Radioligand displacement assays (e.g., using [³H]-CHA for adenosine A1 receptors) quantify binding affinity (Ki values). Receptor subtype specificity (A1, A2A, A2B, A3) is determined using competitive binding in tissue homogenates or transfected cell lines. Functional assays (cAMP modulation) further validate activity .
Q. What in vitro models are suitable for assessing its biological activity?
- Methodology : Cell-based assays (e.g., TGF-β1-induced fibrosis in renal cells) evaluate dose-dependent effects (5–20 µg/mL). Cytokine profiling (ELISA for TNF-α, IL-1β) and Western blotting (collagen I, α-SMA) assess anti-inflammatory or antifibrotic activity. Include controls with receptor antagonists to confirm mechanism .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in adenosine receptor subtypes?
- Methodology : Rational drug design using X-ray crystallography or homology modeling of receptor-ligand complexes identifies key interactions (e.g., bromothienyl group’s hydrophobic packing). SAR studies compare derivatives with varied substituents (e.g., benzyl, hydroxyethyl) to optimize steric and electronic effects .
Q. What experimental designs address contradictory data in receptor-mediated effects?
- Methodology : Contradictions (e.g., agonist vs. antagonist outcomes) may arise from tissue-specific receptor isoforms or assay conditions. Use RNAi knockdown (e.g., PxAdoR in Plutella xylostella) or CRISPR-edited cell lines to isolate receptor contributions. Validate with orthogonal methods (calcium flux vs. cAMP assays) .
Q. How can in vivo efficacy be evaluated in disease models?
- Methodology : Administer intraperitoneally (2.5–7.5 mg/kg) in murine models (e.g., unilateral ureteral obstruction for renal fibrosis). Histopathology (Masson’s trichrome staining) and qPCR (TGF-β1, IL-6) quantify therapeutic effects. Monitor pharmacokinetics (plasma half-life via LC-MS) and metabolite profiling .
Q. What strategies mitigate off-target effects in adenosine analog drug development?
- Methodology : Off-target profiling using kinase/GPCR panels identifies unintended interactions. Prodrug strategies (e.g., phosphoramidate modifications) enhance tissue specificity. Metabolomic studies (LC-HRMS) track degradation products and potential toxic intermediates .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-response relationships in adenosine analog studies?
- Methodology : Nonlinear regression (GraphPad Prism) fits dose-response curves (log[inhibitor] vs. normalized response). Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report EC50/IC50 values with 95% confidence intervals .
Q. What bioinformatics tools predict metabolic pathways for bromothienylmethyl-substituted adenosine?
- Methodology : Use platforms like ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-MS/MS metabolite identification .
Tables for Key Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
